5-(cyclopropylsulfonyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the complex final structure. For instance, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized via sequential reactions, demonstrating the polyfunctionality of these compounds in model reactions with nucleophiles to access various polysubstituted systems (Baron et al., 2005). Another example includes the switchable synthesis of pyrroles and pyrazines through Rh(II)-catalyzed reactions, indicating the flexibility of synthesis methods (Rostovskii et al., 2017).
Molecular Structure Analysis
The molecular structure of 5-(cyclopropylsulfonyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and related compounds is characterized by various techniques, including NMR, X-ray diffraction, and computational methods. The structure often reveals a complex array of functional groups and a conformation that can be pivotal for its chemical reactivity and physical properties. For example, studies on closely related tetrahydropyrazolo[4,3-c]pyridines elucidate their molecular conformations and hydrogen bonding patterns, showcasing the intricate details of such molecules (Sagar et al., 2017).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrazines undergo a variety of chemical reactions, reflecting their rich chemical properties. These reactions can include cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present and the reaction conditions. The synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates demonstrates the versatility of pyrazolo[1,5-a]pyrazines in chemical transformations (Verdecia et al., 1996).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrazines, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined by the molecular structure and the presence of various functional groups. The study of closely related tetrahydropyrazolo[4,3-c]pyridines provides insights into the molecular conformations and hydrogen bonding, which in turn influence the compound's physical properties (Sagar et al., 2017).
properties
IUPAC Name |
3-(5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c21-16(18-7-1-2-8-18)6-3-13-11-14-12-19(9-10-20(14)17-13)24(22,23)15-4-5-15/h11,15H,1-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIPCPSAZYKUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=NN3CCN(CC3=C2)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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